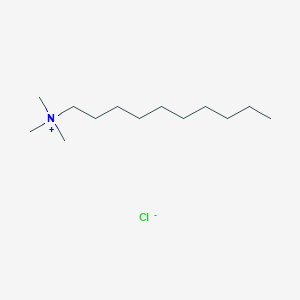

Decyltrimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

decyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.ClH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWGXXDEYMNGCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15053-09-5 (Parent) | |

| Record name | Capryltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00905940 | |

| Record name | N,N,N-Trimethyldecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [TCI America MSDS] | |

| Record name | Capryltrimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20532 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10108-87-9 | |

| Record name | Decyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10108-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capryltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyldecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WO96AHN3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Decyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium chloride (DTAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant of significant interest across various scientific and industrial domains. Its amphiphilic nature, characterized by a ten-carbon hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, imparts valuable physicochemical properties.[1] This technical guide provides a comprehensive overview of the core chemical properties of DTAC, with a focus on quantitative data, detailed experimental methodologies, and its interactions with biological systems. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other fields where the behavior of surfactants is of paramount importance.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₃₀ClN, possesses a unique set of properties that dictate its behavior in various environments.[1] A summary of its key physical and chemical characteristics is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₃₀ClN | [1] |

| Molecular Weight | 235.84 g/mol | [1] |

| CAS Number | 10108-87-9 | [1] |

| Appearance | White to off-white crystalline powder or waxy solid. | |

| Solubility | Highly soluble in water. | |

| Critical Micelle Concentration (CMC) in water at 298.15 K | 65.3 mmol/kg | [2] |

Micellization and Thermodynamic Properties

A defining characteristic of surfactants like DTAC is their ability to self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). This process is governed by thermodynamic principles, primarily the hydrophobic effect. The thermodynamics of micellization for DTAC have been investigated, revealing that the process is entropically driven.[2][3]

| Thermodynamic Parameter | Description | Value/Observation | Reference |

| ΔG⁰mic | Standard Gibbs Free Energy of Micellization | Always negative, indicating a spontaneous process. Slightly dependent on temperature. | [2][3] |

| ΔH⁰mic | Standard Enthalpy of Micellization | Temperature-dependent, can be endothermic or exothermic. | [2][3] |

| ΔS⁰mic | Standard Entropy of Micellization | Positive, indicating that the process is entropically driven. | [2][3] |

The temperature dependence of the CMC for alkyltrimethylammonium chlorides, including DTAC, often exhibits a U-shaped curve with a minimum, at which point the enthalpy of micellization is zero.[2]

Experimental Protocols

Accurate determination of the physicochemical properties of DTAC is crucial for its application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as individual surfactant ions contribute to the conductivity. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles, which have a lower mobility than the individual ions. The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[4][5]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DTAC in deionized water.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a range of concentrations both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each DTAC solution at a constant temperature.

-

Ensure the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the DTAC concentration.

-

Identify the two linear regions in the plot.

-

Perform a linear regression for each region to obtain two equations.

-

The concentration at the intersection of these two lines is the CMC.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Thermodynamics of micelle formation of alkyltrimethylammonium chlorides from high performance electric conductivity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature and salt-induced micellization of dothis compound in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. justagriculture.in [justagriculture.in]

Decyltrimethylammonium Chloride: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Decyltrimethylammonium (B84703) chloride (DTAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphiphilic nature, characterized by a ten-carbon hydrophobic tail and a hydrophilic quaternary ammonium head group, makes it a subject of interest in various scientific and industrial applications, including as a disinfectant, emulsifier, and in drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of DTAC, detailed experimental protocols for their determination, and a visualization of the fundamental process of micellization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of decyltrimethylammonium chloride is presented below. It is important to note that while DTAC is a distinct chemical entity, some publicly available data is for the closely related dodecyltrimethylammonium (B156365) chloride (DTAC-12), which has a twelve-carbon tail. Care has been taken to distinguish between these compounds in the data presented.

| Property | Value | Source |

| Chemical Name | Decyl(trimethyl)azanium;chloride | [1] |

| CAS Number | 10108-87-9 | [2] |

| Molecular Formula | C₁₃H₃₀ClN | [2] |

| Molecular Weight | 235.84 g/mol | [2] |

| Appearance | White to off-white crystalline powder, or clear to pale yellow liquid/waxy solid.[3] | [3] |

| Melting Point | Data for this compound is not consistently available. For the related dothis compound, melting points are reported as 37 °C and 246 °C (with decomposition).[4] | [4] |

| Boiling Point | A specific boiling point for this compound is not readily available. An estimated boiling point for dothis compound is 412.12°C.[5] | [5] |

| Solubility | Highly soluble in water. Soluble in organic solvents. | |

| Density | A specific density for solid this compound is not readily available. For the related dothis compound, a density of approximately 1 g/cm³ at 20°C is reported. | |

| Specific Gravity | 0.85 – 0.95 at 25°C (for an aqueous solution) | |

| pH | 6 – 8 (in aqueous solution) | |

| Critical Micelle Concentration (CMC) | A definitive experimental value for this compound is not readily available in the searched literature. For the closely related decyltrimethylammonium bromide, the CMC in water at 25°C is approximately 0.065 M. For a cationic surfactant product containing a decyltrimethylammonium salt, a CMC of 6.38 mmol/L has been reported.[6] | [6] |

Micelle Formation

A key characteristic of surfactants like this compound is their ability to self-assemble into micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic head groups are exposed to the aqueous environment. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrocarbon tails and water.

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

Experimental Protocols for Critical Micelle Concentration (CMC) Determination

The CMC is a fundamental parameter for any surfactant and can be determined by monitoring a physical property of the solution as a function of surfactant concentration. At the CMC, there is an abrupt change in the slope of the plot of this property versus concentration.

Determination of CMC by Electrical Conductivity

This method is suitable for ionic surfactants like this compound.

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the mobility of the surfactant ions and their associated counter-ions, resulting in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.[7][8]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM).

-

Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate a conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each diluted solution at a constant temperature (e.g., 25°C).

-

Ensure the conductivity probe is clean and properly immersed in the solution for each measurement.

-

-

Data Analysis:

-

Plot the measured conductivity (in S/m or similar units) as a function of the this compound concentration.

-

Identify the two linear regions in the plot and perform a linear regression on each.

-

The concentration at which the two regression lines intersect is the Critical Micelle Concentration.

-

Determination of CMC by Surface Tensiometry

This is a classic method for determining the CMC of surfactants.

Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further accumulation at the interface. Consequently, the surface tension remains relatively constant above the CMC.[7][9]

Methodology:

-

Preparation of Solutions: Prepare a series of this compound solutions in deionized water, covering a range of concentrations below and above the anticipated CMC.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.

-

Ensure the platinum ring or plate is thoroughly cleaned between measurements to avoid contamination.

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

-

The plot will typically show a region of decreasing surface tension followed by a plateau.

-

The CMC is determined from the intersection of the two lines fitted to these regions.[7]

-

Logical Workflow for CMC Determination

The following diagram illustrates the general workflow for determining the CMC using a physical property measurement.

Caption: General experimental workflow for the determination of the Critical Micelle Concentration.

References

- 1. This compound | C13H30ClN | CID 24951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Dothis compound CAS 112-00-5 - Buy Dothis compound, CAS 112-00-5, C15H34ClN Product on BOSS CHEMICAL [bosschemical.com]

- 6. researchgate.net [researchgate.net]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. justagriculture.in [justagriculture.in]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

An In-depth Technical Guide to the Synthesis of Decyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decyltrimethylammonium (B84703) chloride (DTAC), a quaternary ammonium (B1175870) compound with wide-ranging applications in research and industry. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes key experimental protocols and visualizations to aid in practical application.

Introduction

Decyltrimethylammonium chloride (DTAC) is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic ten-carbon alkyl chain, imparts valuable properties for use as a detergent, emulsifier, and antimicrobial agent. In the pharmaceutical and drug delivery fields, DTAC is of interest for its ability to interact with cell membranes and facilitate the transport of therapeutic molecules. This guide focuses on the prevalent and accessible synthetic routes to high-purity DTAC.

Synthetic Pathway Overview

The most common and industrially scalable synthesis of this compound is a two-step process. The synthesis begins with the conversion of a readily available starting material, 1-decanol, into an alkyl halide intermediate, 1-chlorodecane. This intermediate is then subjected to a quaternization reaction with trimethylamine (B31210) to yield the final product.

An In-depth Guide to the Critical Micelle Concentration of Decyltrimethylammonium Chloride

Decyltrimethylammonium (B84703) chloride (DTAC) is a cationic surfactant of significant interest in various scientific and industrial applications, including as an emulsifier, disinfectant, and a component in drug delivery systems.[1] A fundamental parameter governing its behavior in solution is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles. This guide provides a comprehensive overview of the CMC of DTAC, including its quantitative values under different conditions, detailed experimental protocols for its determination, and a visualization of the factors influencing this critical parameter.

Quantitative Data on the Critical Micelle Concentration of DTAC

The CMC of decyltrimethylammonium chloride is influenced by several factors, most notably temperature and the presence of electrolytes. The following table summarizes experimentally determined CMC values for DTAC under various conditions, as reported in the scientific literature.

| CMC (mM) | Temperature (K) | Added Salt | Measurement Method |

| ~65 | 298.15 | None | Not Specified[2] |

| Varies (U-shaped dependence) | 278.15 - 328.15 | None, 0.01 M NaCl, 0.1 M NaCl | Electrical Conductivity[3] |

| Varies (minimum around 306 K) | Not specified | Not specified | Not specified[3] |

| Decreases with salt concentration | Not specified | NaCl | Not specified[3] |

Note: The CMC of alkyltrimethylammonium chlorides, including DTAC, generally shows a U-shaped dependence on temperature, with a minimum value at a specific temperature. The addition of salt, such as sodium chloride (NaCl), tends to decrease the CMC by screening the electrostatic repulsion between the positively charged head groups of the surfactant molecules, thus promoting micelle formation.[3][4][5]

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants.[6][7] The underlying principle of most techniques is the detection of a distinct change in a physical property of the surfactant solution as the concentration crosses the CMC.[2][8][9] Below are detailed protocols for two widely used methods for ionic surfactants like DTAC: conductometry and tensiometry.

Conductometry

This method is highly suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution upon micelle formation.[6][8][9][10][11]

Principle: Below the CMC, the conductivity of a DTAC solution increases linearly with concentration as more charge-carrying monomers and their counter-ions are added. Above the CMC, the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot is taken as the CMC.[8][9]

Protocol:

-

Solution Preparation: Prepare a stock solution of DTAC in deionized water at a concentration significantly above the expected CMC.

-

Serial Dilutions: Create a series of solutions with decreasing DTAC concentrations by diluting the stock solution. Ensure the concentration range adequately covers values both below and above the anticipated CMC.

-

Temperature Control: Maintain a constant temperature for all solutions throughout the experiment using a water bath or a temperature-controlled measurement cell.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Data Analysis: Plot the specific conductivity as a function of the DTAC concentration. The resulting graph will show two linear regions with different slopes. The concentration at the point where these two lines intersect is the CMC.

Tensiometry

Surface tension measurement is another common and direct method for determining the CMC of surfactants.[12]

Principle: Surfactant monomers preferentially adsorb at the air-water interface, leading to a decrease in the surface tension of the solution as the surfactant concentration increases. Once the interface is saturated with monomers, any further addition of surfactant results in the formation of micelles in the bulk solution. Beyond this point, the concentration of free monomers in the bulk remains relatively constant, and thus the surface tension also remains nearly constant. The concentration at which this transition occurs is the CMC.[2][8]

Protocol:

-

Solution Preparation: As with conductometry, prepare a stock solution of DTAC and a series of dilutions covering a concentration range around the expected CMC.

-

Temperature Control: Ensure all measurements are performed at a constant and recorded temperature.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DTAC concentration. The plot will typically show a region of decreasing surface tension followed by a plateau. The CMC is determined from the point of intersection of the two lines extrapolated from these regions.[9]

Visualizing Key Concepts

To further elucidate the principles discussed, the following diagrams, generated using the DOT language, illustrate the factors affecting the CMC of DTAC and a typical experimental workflow for its determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Temperature and salt-induced micellization of dothis compound in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 12. commons.erau.edu [commons.erau.edu]

Aggregation Behavior of Decyltrimethylammonium Chloride (DTAC) in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation behavior of decyltrimethylammonium (B84703) chloride (DTAC) in aqueous solutions. DTAC is a cationic surfactant of significant interest in various fields, including materials science, drug delivery, and colloid chemistry. Understanding its self-assembly into micelles is crucial for harnessing its properties in diverse applications. This document details the critical micelle concentration (CMC), thermodynamics of micellization, micelle structure, and the experimental protocols for their determination.

Core Concepts in DTAC Aggregation

Decyltrimethylammonium chloride is an amphiphilic molecule, possessing a hydrophilic quaternary ammonium (B1175870) head group and a hydrophobic decyl tail. In aqueous solutions, at concentrations below the critical micelle concentration (CMC), DTAC exists predominantly as individual monomers. As the concentration increases to the CMC, the hydrophobic tails of the DTAC molecules spontaneously self-assemble to form micelles, thereby minimizing their contact with water. This process is primarily driven by the hydrophobic effect, an entropically favorable process resulting from the release of ordered water molecules from around the hydrophobic chains.[1]

The formation of micelles is a dynamic equilibrium between monomers and aggregates. The CMC is a key parameter that characterizes the onset of micellization and is influenced by factors such as temperature, ionic strength, and the presence of additives.

Quantitative Data on DTAC Aggregation

The aggregation behavior of DTAC can be quantified by several key parameters, including the critical micelle concentration (CMC), degree of micelle ionization (β), and thermodynamic parameters of micellization.

Critical Micelle Concentration (CMC) of DTAC

The CMC is a fundamental property of a surfactant. For DTAC, the CMC is influenced by both temperature and the concentration of added electrolytes, such as sodium chloride (NaCl).

Table 1: Critical Micelle Concentration (CMC) of this compound (DTAC) in Aqueous Solution at Different Temperatures and NaCl Concentrations.

| Temperature (K) | NaCl Concentration (M) | CMC (mM) | Reference |

| 278.15 | 0 | - | [2] |

| 288.15 | 0 | - | [3] |

| 298.15 | 0 | 65.0 - 68.0 | [2][3] |

| 308.15 | 0 | - | [3] |

| 318.15 | 0 | - | [2] |

| 328.15 | 0 | - | [2] |

| 298.15 | 0.01 | ~50 | [2] |

| 298.15 | 0.1 | ~20 | [2] |

Note: Specific values at all listed temperatures were not available in the cited literature. The temperature dependence of the CMC for alkyltrimethylammonium chlorides typically shows a U-shaped curve with a minimum around 306 K.[2]

Thermodynamic Parameters of Micellization

The spontaneity and nature of the micellization process can be understood through its thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

Table 2: Thermodynamic Parameters of Micellization for this compound (DTAC) in Aqueous Solution.

| Parameter | Value at 298.15 K | General Trends | Reference |

| ΔG°mic (kJ/mol) | Negative | Becomes more negative with increasing temperature up to the CMC minimum. | [4] |

| ΔH°mic (kJ/mol) | Can be positive or negative | Decreases with increasing temperature, can change from endothermic to exothermic. | [4] |

| ΔS°mic (J/mol·K) | Positive | The primary driving force for micellization. | [3][4] |

Note: The micellization of DTAC is predominantly an entropy-driven process.[3] The addition of NaCl makes the Gibbs free energy of micellization more negative, promoting micelle formation at lower concentrations.[4]

Micelle Structure and Aggregation Number

DTAC micelles in aqueous solution are typically spherical. However, the presence of certain additives can induce transitions to other shapes, such as rod-like micelles.[5] The aggregation number (N), which is the average number of DTAC molecules in a single micelle, is a key structural parameter.

Table 3: Aggregation Number of this compound (DTAC) Micelles.

| Condition | Aggregation Number (N) | Technique | Reference |

| Aqueous solution | ~30-50 | Time-Resolved Fluorescence Quenching | [6] |

| In the presence of hydroxybenzoates | Varies, can form long rod-like micelles | Molecular Dynamics Simulation | [5] |

Note: The aggregation number of alkyltrimethylammonium halides can be influenced by the counterion and the length of the alkyl chain.[7] For dodecyltrimethylammonium (B156365) chloride (a close analog of DTAC), the aggregation number has been reported to be relatively constant over a wide concentration range above the CMC.[8]

Experimental Protocols

The determination of the aggregation parameters of DTAC relies on a variety of experimental techniques. Below are detailed protocols for some of the most common methods.

Determination of Critical Micelle Concentration (CMC)

Principle: This method is based on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the concentration at which this change in the slope of the surface tension versus log(concentration) plot occurs.[9][10]

Protocol:

-

Solution Preparation: Prepare a stock solution of DTAC in deionized water at a concentration significantly above the expected CMC. Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.[11]

-

Instrumentation: Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[11][12] Ensure the instrument is calibrated and the platinum ring or plate is thoroughly cleaned.

-

Measurement: Measure the surface tension of each DTAC solution at a constant temperature. Allow sufficient time for the surface tension to equilibrate before each measurement.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the DTAC concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions.[9]

Principle: This method is suitable for ionic surfactants like DTAC. The electrical conductivity of the solution is dependent on the concentration and mobility of the charge-carrying species. Below the CMC, DTAC exists as individual ions (decyltrimethylammonium cations and chloride anions), and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.[13][14]

Protocol:

-

Solution Preparation: Prepare a series of DTAC solutions of varying concentrations in deionized water.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.[13]

-

Measurement: Measure the specific conductivity of each solution at a constant temperature. Ensure the solution is well-mixed and has reached thermal equilibrium.

-

Data Analysis: Plot the specific conductivity against the DTAC concentration. The plot will exhibit two linear regions with different slopes. The CMC is determined from the point of intersection of these two lines.[13]

Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. In a typical experiment to determine the CMC, a concentrated surfactant solution is titrated into water. The initial injections result in the dissociation of micelles, which is accompanied by a characteristic heat change (enthalpy of demicellization). As the concentration in the cell approaches the CMC, the magnitude of the heat change per injection decreases. The CMC is determined from the inflection point of the titration curve.[15][16]

Protocol:

-

Solution Preparation: Prepare a concentrated solution of DTAC (typically 10-15 times the expected CMC) in deionized water. Fill the ITC sample cell with deionized water.

-

Instrumentation: Use an isothermal titration calorimeter. Set the desired experimental temperature.

-

Titration: Titrate the concentrated DTAC solution into the water-filled cell in small, sequential injections. The instrument will measure the heat evolved or absorbed after each injection.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. A plot of the heat change per mole of injectant versus the total surfactant concentration in the cell is generated. The CMC is typically determined from the midpoint of the transition in this plot. The enthalpy of micellization (ΔH°mic) can also be determined from the magnitude of the heat change.[16][17]

Visualizing DTAC Aggregation and Experimental Workflows

Graphical representations are invaluable for understanding the complex processes involved in DTAC aggregation and the methodologies used to study them.

Caption: The process of micellization for DTAC in an aqueous solution.

Caption: Experimental workflow for CMC determination using surface tensiometry.

Caption: Experimental workflow for CMC determination using conductometry.

Conclusion

The aggregation behavior of this compound in aqueous solutions is a multifaceted phenomenon governed by the principles of thermodynamics and colloid science. This guide has provided a detailed overview of the key parameters that describe DTAC micellization, including its critical micelle concentration under various conditions, thermodynamic drivers, and structural characteristics. The outlined experimental protocols offer a practical framework for researchers to accurately characterize this and similar surfactant systems. A thorough understanding of these principles and methods is essential for the effective application of DTAC in drug development and other advanced technologies.

References

- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 2. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Temperature and salt-induced micellization of dothis compound in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Micellar formation of cationic surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 13. benchchem.com [benchchem.com]

- 14. justagriculture.in [justagriculture.in]

- 15. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. theanalyticalscientist.com [theanalyticalscientist.com]

- 17. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Stability of Decyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of decyltrimethylammonium (B84703) chloride (DTAC). Due to the limited availability of direct studies on decyltrimethylammonium chloride, this guide leverages data from closely related alkyltrimethylammonium chlorides, particularly the dodecyl (C12) analogue, to infer its thermal properties. This approach provides a robust framework for understanding the expected thermal behavior of this compound in research and development settings.

Introduction to this compound and its Thermal Stability

This compound is a quaternary ammonium (B1175870) compound (QAC) that finds applications in drug delivery, as a surfactant, and as an antimicrobial agent. Its thermal stability is a critical parameter for formulation development, manufacturing, and storage, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. The thermal decomposition of QACs is influenced by factors such as the length of the alkyl chain, the nature of the counter-ion, and the surrounding atmosphere.

Quantitative Thermal Analysis Data

| Thermal Parameter | Dodecyltrimethylammonium (B156365) Chloride | This compound (Estimated) | Reference |

| Decomposition Onset Temperature (Tonset) by TGA | ~200 - 220 °C | ~190 - 210 °C | [1] |

| Peak Decomposition Temperature (Tpeak) by DTG | ~246 °C | ~235 - 245 °C | [2][3] |

| Primary Mass Loss Event | Single major step | Single major step | [1] |

| Melting Point (Tm) | 37 °C | Not Available |

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 400-500 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is determined from the initial significant mass loss, and the peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, as well as to observe any other thermal transitions.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Heating and Cooling Program:

-

Equilibrate the sample at a low temperature (e.g., 0 °C).

-

Heat the sample to a temperature above its expected melting point (e.g., 60 °C) at a controlled rate (e.g., 10 °C/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

-

Reheat the sample at the same rate to observe the melting transition clearly.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition. The enthalpy of fusion can be calculated from the area of the melting peak.

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of this compound.

Caption: Workflow for Thermal Stability Analysis of DTAC.

Proposed Thermal Decomposition Pathway

The primary thermal decomposition mechanism for quaternary ammonium halides is believed to be a combination of Hofmann elimination and nucleophilic substitution (SN2) reactions. The following diagram illustrates the proposed pathways for this compound.

Caption: Proposed Thermal Decomposition Pathways for DTAC.

Conclusion

The thermal stability of this compound is a crucial consideration for its practical applications. While direct experimental data is limited, analysis of its close homologue, dothis compound, suggests a decomposition onset temperature in the range of 190-210 °C. The primary decomposition pathways are likely to involve Hofmann elimination and nucleophilic substitution. For precise characterization, it is imperative for researchers and drug development professionals to perform dedicated TGA and DSC analyses following the protocols outlined in this guide. This will ensure the safe and effective use of this compound in its intended applications.

References

Spectroscopic Analysis of Decyltrimethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium (B84703) chloride (DTAC) is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic ten-carbon alkyl chain, allows it to be effective in a variety of applications, including as an antimicrobial agent, a component in drug delivery systems, and a reagent in various chemical syntheses. A thorough understanding of its molecular structure and purity is paramount for its effective and safe use in these contexts. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize DTAC, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While direct experimental spectroscopic data for decyltrimethylammonium chloride is limited in publicly available literature, this guide utilizes data from its close homolog, dodecyltrimethylammonium (B156365) chloride (C12), and other related quaternary ammonium salts to provide a comprehensive analytical framework. The principles and expected spectral features are analogous, with minor predictable variations due to the difference in the alkyl chain length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DTAC by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of DTAC is expected to show distinct signals corresponding to the protons of the decyl chain and the trimethylammonium head group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ -CH₂- | ~0.88 | Triplet |

| -(CH₂)₇ - | ~1.2-1.4 | Multiplet |

| -CH₂-CH₂ -N⁺- | ~1.7 | Multiplet |

| CH₃ -N⁺- | ~3.3 | Singlet |

| -CH₂ -N⁺- | ~3.4 | Multiplet |

Note: Data is inferred from spectra of homologous compounds like dothis compound.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C H₃-CH₂- | ~14 |

| -(C H₂)₇- | ~22-32 |

| -CH₂-C H₂-N⁺- | ~26 |

| C H₃-N⁺- | ~53 |

| -C H₂-N⁺- | ~67 |

Note: Data is inferred from spectra of homologous compounds.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the DTAC sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium (B1214612) oxide, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Spectral Width: 10-12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 200-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | 2920-2960 | Strong |

| C-H stretch (alkyl) | 2850-2870 | Strong |

| C-H bend (CH₂) | ~1470 | Medium |

| C-H bend (CH₃) | ~1380 | Medium |

| C-N stretch (quaternary amine) | 900-1000 | Medium-Weak |

Note: Data is inferred from spectra of homologous compounds.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid DTAC sample onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For DTAC, electrospray ionization (ESI) is a suitable method, as it is a soft ionization technique that minimizes fragmentation of the quaternary ammonium cation.

The expected molecular ion for the decyltrimethylammonium cation [C₁₃H₃₀N]⁺ has a monoisotopic mass of approximately 200.2378 Da.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) |

| [M]⁺ (Decyltrimethylammonium cation) | ~200.24 |

Note: The observed m/z will correspond to the cation only, as the chloride counter-ion will not be detected in positive ion mode.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a dilute solution of DTAC in a suitable solvent, such as methanol (B129727) or a mixture of acetonitrile (B52724) and water, at a concentration of approximately 1-10 µg/mL.

Instrument Parameters (Example for a Quadrupole Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂) Flow Rate: 5-10 L/min

-

Drying Gas Temperature: 200-300 °C

-

Mass Range: m/z 50-500

Data Analysis:

-

Identify the peak corresponding to the molecular ion of the decyltrimethylammonium cation.

-

Analyze any fragment ions, although significant fragmentation is not expected with ESI.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

Caption: Overall workflow for the spectroscopic analysis of DTAC.

The Self-Assembly of Decyltrimethylammonium Chloride in Solution: A Technical Guide

An in-depth exploration of the physicochemical principles governing the aggregation of Decyltrimethylammonium chloride (DTAC), its characterization, and the influential factors driving its self-assembly in aqueous environments. This guide is intended for researchers, scientists, and professionals in the field of drug development.

This compound (DTAC) is a cationic surfactant that, like other amphiphilic molecules, spontaneously self-assembles in solution to form ordered structures known as micelles. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic decyl chains of the surfactant and water molecules. The resulting micelles possess a hydrophobic core, capable of solubilizing non-polar substances, and a hydrophilic shell composed of the trimethylammonium head groups, which interfaces with the aqueous bulk. The concentration at which this self-assembly begins is a critical parameter known as the critical micelle concentration (CMC). Understanding the thermodynamics and kinetics of DTAC micellization, as well as the factors that influence it, is paramount for its application in various fields, including drug delivery, materials science, and industrial processes.

Core Principles of DTAC Self-Assembly

The formation of micelles is a thermodynamically driven process governed by changes in Gibbs free energy. The primary driving force for the self-assembly of surfactants in aqueous solutions is the increase in entropy of the system that results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers. This phenomenon is known as the hydrophobic effect. The Gibbs free energy of micellization (ΔG°mic) is composed of both enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions. For many ionic surfactants, the micellization process is predominantly entropy-driven.

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant and is defined as the concentration at which micelles begin to form in solution. Below the CMC, DTAC exists primarily as individual monomers. As the concentration increases and surpasses the CMC, any additional surfactant molecules added to the system will preferentially form micelles. This transition is marked by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and turbidity, which form the basis for the experimental determination of the CMC.

Quantitative Data on DTAC Micellization

The physicochemical properties of DTAC micelles are influenced by various factors, including temperature, ionic strength, and the presence of additives. The following tables summarize key quantitative data related to the self-assembly of DTAC in aqueous solutions.

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.065 M | Water, 25 °C | [1] |

| Degree of Micelle Ionization (β) | Varies with temperature and salt concentration | Aqueous solutions | [2] |

Table 1: Critical Micelle Concentration and Degree of Micelle Ionization of DTAC.

| Factor | Effect on CMC | Mechanism | Reference |

| Temperature | Exhibits a U-shaped dependence with a minimum around 306 K | At lower temperatures, increasing temperature disrupts the structured water around the hydrophobic tails, favoring micellization (lower CMC). At higher temperatures, increased thermal motion of the surfactant molecules disfavors aggregation (higher CMC). | [2] |

| Addition of NaCl | Decreases | The added counter-ions (Cl⁻) screen the electrostatic repulsion between the positively charged head groups of the DTAC molecules, allowing micelles to form at a lower concentration. | [2] |

Table 2: Influence of Temperature and Salt on the CMC of DTAC.

| Thermodynamic Parameter | Sign/Value | Significance | Reference |

| Gibbs Free Energy of Micellization (ΔG°mic) | Negative | Indicates that micellization is a spontaneous process. | [3] |

| Enthalpy of Micellization (ΔH°mic) | Can be endothermic or exothermic depending on temperature | Reflects the balance of bond breaking (water structure) and bond formation (hydrophobic interactions). | [3] |

| Entropy of Micellization (ΔS°mic) | Positive | The primary driving force for micellization, arising from the hydrophobic effect and the release of structured water molecules. | [3] |

Table 3: Thermodynamics of DTAC Micellization.

Experimental Protocols for Characterization

The determination of the CMC and the characterization of micellar properties are crucial for understanding and utilizing DTAC. Several experimental techniques are commonly employed for this purpose.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the CMC is reached, the interface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in surfactant concentration.[4][5][6]

Protocol:

-

Solution Preparation: Prepare a stock solution of DTAC in deionized water at a concentration significantly above the expected CMC. Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the anticipated CMC.[6]

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.[6]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the DTAC concentration. The plot will show two linear regions. The CMC is determined from the intersection of the two lines.[4][6]

Conductivity Measurement

Principle: This method is suitable for ionic surfactants like DTAC. Below the CMC, the conductivity of the solution increases linearly with the concentration of the charged surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions due to their larger size and the binding of counter-ions, leads to a decrease in the slope of the conductivity versus concentration plot.[4][6][7]

Protocol:

-

Solution Preparation: Prepare a series of DTAC solutions of varying concentrations in deionized water.

-

Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.[6][8]

-

Data Analysis: Plot the specific conductivity against the DTAC concentration. The plot will exhibit two linear portions with different slopes. The concentration at the point of intersection of these lines corresponds to the CMC.[4][6]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles. By titrating a concentrated surfactant solution into a solvent, the enthalpy of micellization (ΔH°mic) and the CMC can be determined in a single experiment.[9][10]

Protocol:

-

Instrument Setup: Fill the sample cell of the ITC instrument with deionized water or the appropriate buffer. Fill the injection syringe with a concentrated solution of DTAC (typically 8-10 times the expected CMC).[9]

-

Titration: Perform a series of injections of the DTAC solution into the sample cell while monitoring the heat changes.

-

Data Analysis: The resulting thermogram will show peaks corresponding to each injection. The integrated heat per injection is plotted against the total surfactant concentration in the cell. The inflection point of this sigmoid curve corresponds to the CMC, and the height of the curve is related to the enthalpy of micellization.[9][11]

Dynamic Light Scattering (DLS)

Principle: DLS is used to determine the size (hydrodynamic diameter) and size distribution of micelles. The technique measures the time-dependent fluctuations in the intensity of light scattered by the particles undergoing Brownian motion. Smaller particles move faster, leading to more rapid fluctuations.[12][13]

Protocol:

-

Sample Preparation: Prepare a DTAC solution at a concentration above the CMC. The solution should be filtered to remove any dust or large aggregates.

-

Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the autocorrelation of the scattered light intensity.

-

Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the micelles from the measured diffusion coefficient.[13] The polydispersity index (PDI) provides information about the width of the size distribution.[13]

Visualizing Key Relationships and Workflows

To better understand the factors influencing DTAC self-assembly and the experimental procedures for its characterization, the following diagrams are provided.

Caption: Logical relationship of factors affecting DTAC micellization.

Caption: General workflow for determining the CMC of DTAC.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature and salt-induced micellization of dothis compound in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Decyltrimethylammonium Chloride (DTAC): A Comprehensive Technical Guide to Phase Behavior and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyltrimethylammonium (B84703) chloride (DTAC), a cationic surfactant of the quaternary ammonium (B1175870) compound family, plays a significant role in various scientific and industrial domains, including pharmaceutical formulations and drug delivery systems. Its amphiphilic nature, comprising a hydrophilic trimethylammonium head group and a hydrophobic decyl tail, drives its self-assembly in aqueous solutions into a rich variety of mesophases. Understanding the phase behavior of DTAC as a function of concentration and temperature is paramount for controlling its properties and optimizing its performance in diverse applications. This in-depth technical guide provides a comprehensive overview of the phase behavior of DTAC, detailed experimental protocols for its characterization, and insights into its interactions within biological contexts.

Phase Behavior of Decyltrimethylammonium Chloride

The phase behavior of this compound in water is characterized by the formation of various structures, from simple micelles to complex liquid crystalline phases. The transitions between these phases are primarily influenced by surfactant concentration and temperature.

Critical Micelle Concentration (CMC)

At low concentrations in an aqueous solution, DTAC exists as individual monomers. As the concentration increases, it reaches a point known as the critical micelle concentration (CMC), where the monomers begin to aggregate into micelles to minimize the contact between their hydrophobic tails and water.[1] The CMC is a fundamental property of a surfactant and is influenced by factors such as temperature and the presence of electrolytes.

Table 1: Critical Micelle Concentration (CMC) of this compound (DeTAC) in Water and NaCl Solutions at Various Temperatures

| Temperature (K) | CMC in Water (mol/kg) | CMC in 0.01 M NaCl (mol/kg) | CMC in 0.1 M NaCl (mol/kg) |

| 278.15 | 0.068 | 0.027 | 0.007 |

| 283.15 | 0.066 | 0.026 | 0.007 |

| 288.15 | 0.065 | 0.025 | 0.006 |

| 293.15 | 0.064 | 0.024 | 0.006 |

| 298.15 | 0.064 | 0.024 | 0.006 |

| 303.15 | 0.064 | 0.024 | 0.006 |

| 308.15 | 0.065 | 0.025 | 0.006 |

| 313.15 | 0.066 | 0.026 | 0.007 |

| 318.15 | 0.067 | 0.027 | 0.007 |

| 323.15 | 0.069 | 0.028 | 0.008 |

| 328.15 | 0.071 | 0.030 | 0.008 |

Data sourced from conductivity measurements.

Krafft Temperature

The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is lower than its CMC. For DTAC, the Krafft temperature is below 0°C, meaning it readily forms micelles at typical experimental and physiological temperatures.

Liquid Crystalline Phases

-

Isotropic Micellar Phase (L₁): A solution of spherical or ellipsoidal micelles.

-

Hexagonal Phase (H₁): Cylindrical micelles packed in a hexagonal array.

-

Cubic Phase (I₁): A bicontinuous structure of interconnected micelles or discrete micellar aggregates arranged in a cubic lattice.

-

Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water.

The precise concentration and temperature boundaries for these phases in the DTAC-water system require specific experimental determination. However, the general progression follows established principles of surfactant self-assembly.

Experimental Protocols

Characterizing the phase behavior of DTAC involves a suite of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

Principle: The conductivity of an ionic surfactant solution changes with concentration due to the different mobilities of the surfactant monomers and the micelles. A distinct break in the plot of conductivity versus concentration indicates the CMC.[2][3]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DTAC in deionized water (e.g., 0.5 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations of DTAC, both below and above the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Equilibrate the DTAC solutions to the desired temperature.

-

Measure the conductivity of each solution, starting from the most dilute.

-

Ensure the conductivity reading stabilizes before recording.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) versus the concentration of DTAC.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

-

Characterization of Liquid Crystalline Phases by Small-Angle X-ray Scattering (SAXS)

Principle: SAXS is a powerful technique for determining the structure and dimensions of self-assembled systems on the nanometer scale. The scattering pattern provides information about the shape, size, and arrangement of the surfactant aggregates.[4]

Methodology:

-

Sample Preparation: Prepare a series of DTAC-water samples with varying concentrations in sealed, X-ray transparent capillaries.

-

Instrumentation: Use a SAXS instrument equipped with a monochromatic X-ray source (e.g., synchrotron or a laboratory-based source) and a 2D detector. A temperature-controlled sample holder is essential.

-

Data Acquisition:

-

Mount the capillary in the sample holder and allow it to equilibrate at the desired temperature.

-

Expose the sample to the X-ray beam and collect the scattering pattern.

-

Collect a background scattering pattern of an empty capillary and a pattern for pure water.

-

-

Data Analysis:

-

Subtract the background scattering from the sample scattering data.

-

Plot the scattering intensity (I) as a function of the scattering vector (q), where q = (4πλ)sin(θ/2), with λ being the X-ray wavelength and θ the scattering angle.

-

The positions of the Bragg peaks in the scattering pattern are characteristic of the liquid crystalline phase:

-

Lamellar (Lα): Peaks at positions q₀, 2q₀, 3q₀, ... (ratio 1:2:3)

-

Hexagonal (H₁): Peaks at positions q₀, √3q₀, √4q₀, √7q₀, ... (ratio 1:√3:2:√7)

-

Cubic (I₁): More complex patterns, with peak positions depending on the specific cubic space group (e.g., Pm3n, Ia3d).

-

-

Investigation of Phase Transitions by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy, particularly deuterium (B1214612) (²H) NMR of deuterated water or surfactant, is sensitive to the local environment and mobility of molecules. Changes in the NMR signal can indicate phase transitions.[5][6]

Methodology:

-

Sample Preparation: Prepare DTAC samples in deuterated water (D₂O) at various concentrations in NMR tubes.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a variable temperature probe.

-

Data Acquisition:

-

Acquire ²H NMR spectra for each sample at a range of temperatures.

-

Allow the sample to equilibrate at each temperature before measurement.

-

-

Data Analysis:

-

Isotropic Phases (L₁): A single sharp peak is observed due to the rapid, isotropic motion of the D₂O molecules.

-

Anisotropic Liquid Crystalline Phases (H₁, Lα): A quadrupolar splitting is observed, which is a doublet for the hexagonal and lamellar phases. The magnitude of the splitting is related to the degree of order of the water molecules.

-

Cubic Phases (I₁): A single, often broader, peak is observed due to the locally isotropic environment but restricted long-range diffusion.

-

Phase boundaries are identified by the temperatures at which the spectral lineshape changes from one characteristic pattern to another.

-

Logical and Signaling Pathway Visualizations

The interaction of DTAC with biological systems, particularly cell membranes, is of significant interest in drug development for its role as a penetration enhancer and its potential antimicrobial activity. These interactions can be visualized as logical workflows and hypothetical signaling pathways.

Caption: Logical workflow of DTAC interaction with a cell membrane for enhanced drug delivery.

Caption: Hypothetical signaling pathway for DTAC-induced cellular stress and apoptosis.

Conclusion

This compound exhibits a rich and complex phase behavior in aqueous solutions, which is fundamental to its function in a wide array of applications. This guide has provided a summary of its known phase properties, detailed experimental protocols for their characterization, and a conceptual framework for its interaction with biological membranes. A thorough understanding of the principles outlined herein is essential for researchers and professionals aiming to harness the full potential of DTAC in drug development and other advanced material applications. Further research to fully elucidate the quantitative phase diagram of the DTAC-water system will be invaluable for the precise control and prediction of its behavior.

References

An In-depth Technical Guide to the Surfactant Properties of Decyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core surfactant properties of Decyltrimethylammonium (B84703) chloride (DTAC), a cationic surfactant with significant applications across various scientific and industrial domains, including drug delivery. This document details its physicochemical characteristics, aggregation behavior, and the experimental methodologies used for their determination.

Introduction to Decyltrimethylammonium Chloride (DTAC)

This compound (DTAC) is a quaternary ammonium (B1175870) compound characterized by a ten-carbon alkyl chain (decyl group) attached to a positively charged trimethylammonium headgroup, with a chloride counter-ion.[1] This amphiphilic structure, possessing both a hydrophobic tail and a hydrophilic head, is responsible for its classification as a cationic surfactant. DTAC is known for its ability to reduce surface tension, form micelles, and interact with other molecules and surfaces, making it a versatile compound in research and industry. Its applications range from use as an antimicrobial agent and emulsifier in personal care products and industrial cleaners to a component in drug delivery systems.[2][3][4]

Physicochemical and Surfactant Properties

The performance of DTAC as a surfactant is defined by several key quantitative parameters that describe its behavior in solution.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which individual surfactant monomers begin to self-assemble into organized aggregates known as micelles.[5][6] Below the CMC, DTAC exists primarily as monomers, while above this concentration, any additional surfactant molecules predominantly form micelles.[7] The CMC is a critical parameter as many of the characteristic properties of surfactants, such as solubilization and detergency, become prominent above this concentration.

The CMC of alkyltrimethylammonium chlorides, including DTAC, is influenced by factors such as temperature and the presence of electrolytes.[8] Generally, the CMC decreases with increasing alkyl chain length. The addition of salt, such as NaCl, lowers the CMC by screening the electrostatic repulsion between the charged headgroups of the surfactant molecules, thus facilitating micelle formation.[8] The temperature dependence of the CMC for alkyltrimethylammonium chlorides often displays a U-shaped behavior, with a minimum CMC at a specific temperature.[8]

Table 1: Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Chlorides in Water

| Compound | Alkyl Chain Length | CMC (mM) in Water | Temperature (°C) |

| This compound (DTAC) | 10 | ~65 | 25 |

| Dodecyltrimethylammonium (B156365) chloride (DoTAC) | 12 | ~20 | 25 |

| Tetrathis compound (TTAC) | 14 | ~5 | 25 |

Note: The CMC value for DTAC is an approximate value based on general trends and data for homologous surfactants, as specific experimental values can vary slightly between studies.

Aggregation Number

The aggregation number (Nagg) is another crucial parameter that defines the average number of individual surfactant molecules that constitute a single micelle.[9][10] This number provides insight into the size and geometry of the micelles formed. For alkyltrimethylammonium halides, the aggregation number can be influenced by factors such as the surfactant concentration, temperature, and the nature of the counter-ion.[7][11]

While specific aggregation numbers for DTAC are not as widely reported as for its longer-chain analogue, dothis compound (DoTAC), it is generally understood that for a homologous series of surfactants, the aggregation number tends to increase with increasing alkyl chain length. Time-resolved fluorescence quenching (TRFQ) is a common technique used to determine the aggregation number of micelles.[7][11][12]

Table 2: Aggregation Number of Dodecyltrimethylammonium Halides

| Compound | Aggregation Number (Nagg) | Method |

| Dothis compound (DoTAC) | ~50-70 | Time-Resolved Fluorescence Quenching |

| Dodecyltrimethylammonium bromide (DTAB) | ~48-73 | Time-Resolved Fluorescence Quenching[11] |

Note: Data for DoTAC is provided for comparative purposes due to the limited availability of specific aggregation number data for DTAC in the initial search results.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles. The key thermodynamic parameters of micellization are the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide a deeper understanding of the driving forces behind the self-assembly process.

For many ionic surfactants, including alkyltrimethylammonium chlorides, the micellization process is primarily entropy-driven.[2][13] The positive entropy change is largely attributed to the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers as they aggregate to form the micelle core. The Gibbs free energy of micellization is always negative for a spontaneous process.[8] The enthalpy of micellization can be endothermic or exothermic depending on the temperature.[2][8]

Table 3: Thermodynamic Parameters of Micellization for Dothis compound (DoTAC) in Aqueous Solution

| Thermodynamic Parameter | Value | Conditions |

| ΔG°mic | Negative | Spontaneous process[8] |

| ΔH°mic | Temperature dependent (can be positive or negative) | Passes through zero as temperature increases[2][8] |